

Cimetidine sulfoxide synthesis side-product identification

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Compound of Interest

Compound Name: Cimetidine sulfoxide

Cat. No.: B8196061

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Technical Support Center: Cimetidine Sulfoxide Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of **cimetidine sulfoxide**.

Frequently Asked Questions (FAQs)

Q1: What is **cimetidine sulfoxide** and why is it important?

A1: **Cimetidine sulfoxide** is the primary metabolite of cimetidine, a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease.[1][2] In the context of pharmaceutical synthesis and drug development, it is also a known impurity of cimetidine.[3] Understanding its formation and characterization is crucial for impurity profiling and ensuring the quality and safety of cimetidine drug products.

Q2: What are the common methods for synthesizing **cimetidine sulfoxide**?

A2: **Cimetidine sulfoxide** is typically synthesized by the controlled oxidation of cimetidine. A common laboratory method involves the use of a mild oxidizing agent such as sodium periodate in an aqueous ethanol solution. Other oxidative processes can also lead to its formation.

Q3: What are the potential side-products in **cimetidine sulfoxide** synthesis?

A3: Besides the desired **cimetidine sulfoxide**, other related substances and degradation products can be formed. These may arise from over-oxidation, side reactions of starting materials, or degradation of the product. The European Pharmacopoeia lists several specified impurities for cimetidine, including **cimetidine sulfoxide** (Impurity E). Other potential impurities identified through forced degradation studies include products of oxidative cleavage and other transformations.[3]

Q4: How can I identify and quantify **cimetidine sulfoxide** and its related impurities?

A4: A combination of analytical techniques is typically employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating and quantifying cimetidine and its impurities. For structural elucidation and confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and analysis of **cimetidine sulfoxide**.

Problem	Potential Cause(s)	Recommended Action(s)
Low yield of cimetidine sulfoxide	1. Incomplete oxidation of cimetidine.2. Degradation of the product during reaction or workup.3. Inefficient purification.	1. Optimize the stoichiometry of the oxidizing agent and reaction time. Monitor the reaction progress by HPLC.2. Ensure mild reaction conditions and avoid excessive heat or light exposure. Use appropriate workup procedures to minimize product loss.3. Evaluate and optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions).
Presence of unreacted cimetidine	Insufficient amount of oxidizing agent or short reaction time.	Increase the molar equivalent of the oxidizing agent or extend the reaction time. Monitor the disappearance of the starting material by TLC or HPLC.
Formation of multiple unexpected peaks in HPLC	1. Over-oxidation of cimetidine sulfoxide.2. Presence of impurities in the starting cimetidine.3. Degradation of cimetidine or cimetidine sulfoxide under the reaction or analytical conditions.	1. Use a milder oxidizing agent or control the reaction temperature and time more carefully.2. Check the purity of the starting cimetidine using a validated analytical method.3. Perform forced degradation studies to identify potential degradation products and their retention times. Adjust analytical method parameters (e.g., pH of the mobile phase) to minimize on-column degradation.

Difficulty in isolating pure cimetidine sulfoxide	Co-elution with impurities or similar physicochemical properties of side-products.	Develop a more selective HPLC method by screening different columns and mobile phases. Consider preparative HPLC for isolation of the main product and impurities for characterization.
Inconsistent analytical results	1. Instability of samples or standards. 2. Non-optimized analytical method. 3. Instrument variability.	1. Prepare fresh solutions of samples and standards. Store them under appropriate conditions (e.g., protected from light, refrigerated). 2. Validate the analytical method for specificity, linearity, precision, and accuracy according to ICH guidelines. 3. Perform system suitability tests before each analytical run to ensure the performance of the chromatographic system.

Experimental Protocols

Synthesis of Cimetidine Sulfoxide using Sodium Periodate

This protocol describes a general method for the oxidation of cimetidine to **cimetidine sulfoxide**.

Materials:

- Cimetidine
- Sodium periodate (NaIO_4)
- Ethanol

- Deionized water

Procedure:

- Dissolve cimetidine in a mixture of ethanol and water.
- Slowly add a solution of sodium periodate (1.1 equivalents) in water to the cimetidine solution with stirring at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
- Once the reaction is complete, filter the reaction mixture to remove the sodium iodate byproduct.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude **cimetidine sulfoxide**.
- Purify the crude product by recrystallization or column chromatography.

HPLC Method for Impurity Profiling of Cimetidine

This method is based on the European Pharmacopoeia monograph for cimetidine related substances.

- Column: End-capped octadecylsilyl silica gel for chromatography (e.g., C18, 5 μ m, 4.6 x 250 mm).
- Mobile Phase A: Mix 0.4 volumes of diethylamine and 780 volumes of a 1.1 g/L solution of sodium hexanesulfonate. Adjust to pH 2.8 with phosphoric acid. Add 250 volumes of methanol.
- Mobile Phase B: Methanol.

- Gradient:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0 - 60	100	0
60 - 65	100 → 90	0 → 10

| 65 - 120 | 90 | 10 |






- Flow Rate: 1.1 mL/min.
- Detection: UV at 220 nm.
- Injection Volume: 50 µL.

Sample Preparation for Mass Spectrometry and NMR

- Mass Spectrometry (MS): Samples isolated from preparative HPLC can be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) for direct infusion or LC-MS analysis. Electrospray ionization (ESI) in positive mode is commonly used for the analysis of cimetidine and its impurities.
- Nuclear Magnetic Resonance (NMR): Purified samples of impurities should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Both ¹H and ¹³C NMR spectra should be acquired for structural elucidation.

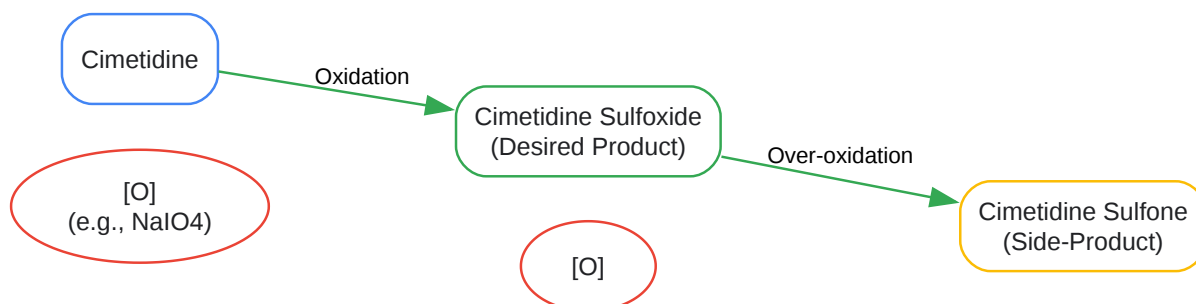
Data Presentation

Table 1: Common Side-Products in Cimetidine Sulfoxide Synthesis

Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Potential Formation Pathway
Cimetidine	 Cimetidine Structure	C ₁₀ H ₁₆ N ₆ S	252.34	Unreacted starting material.
Cimetidine Sulfoxide	 Cimetidine Sulfoxide Structure	C ₁₀ H ₁₆ N ₆ OS	268.34	Desired product from oxidation of the thioether.
Cimetidine Sulfone	 Cimetidine Sulfone Structure	C ₁₀ H ₁₆ N ₆ O ₂ S	284.34	Over-oxidation of cimetidine sulfoxide.
Guanylurea Cimetidine	 Guanylurea Cimetidine Structure	C ₁₀ H ₁₇ N ₇ O	251.29	Hydrolysis of the cyano group.
Amide Impurity	 Amide Impurity Structure	C ₁₀ H ₁₈ N ₆ O	254.30	Hydrolysis of the cyano group.

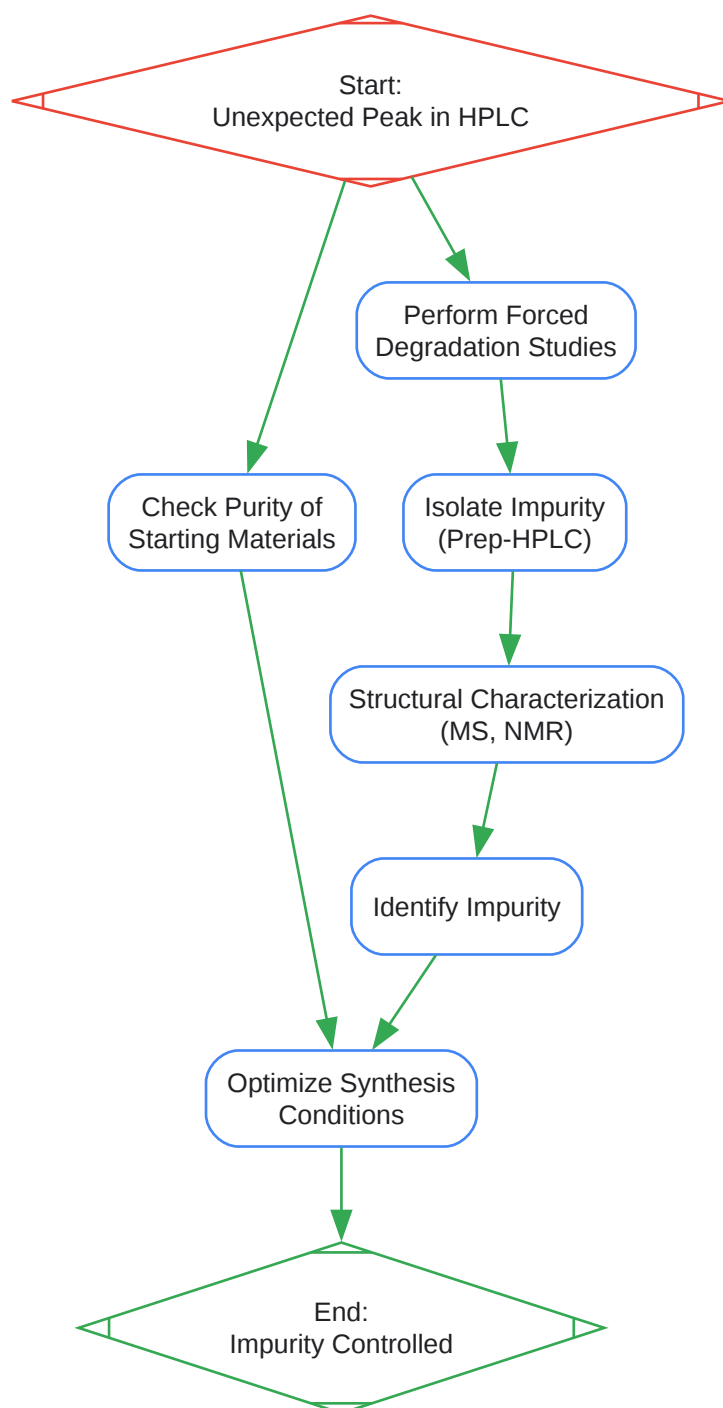
Note: Placeholder images for structures are used. In a real-world application, these would be actual chemical structure diagrams.

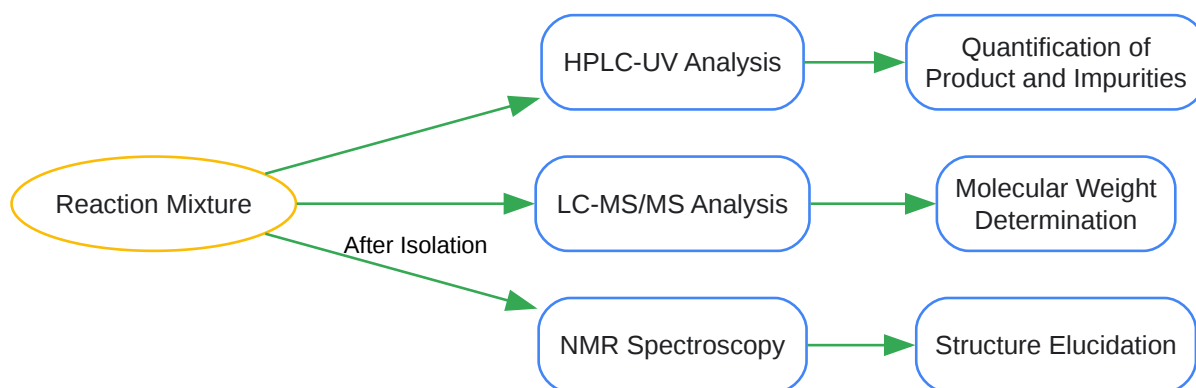
Visualizations



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Caption: Synthetic pathway of **cimetidine sulfoxide** and a potential side-product.





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